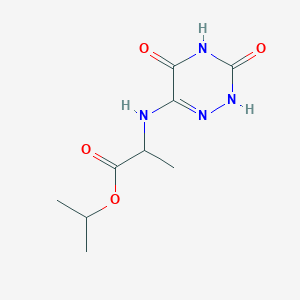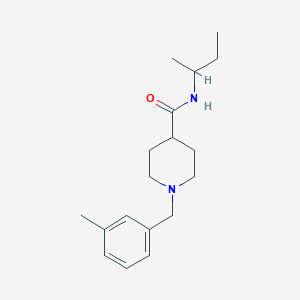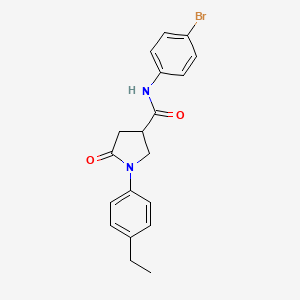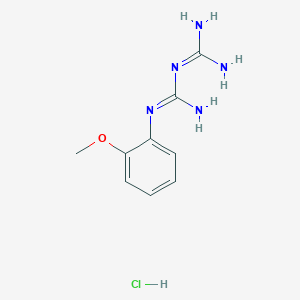![molecular formula C26H16N2O6 B5203454 2-[5-[(E)-(1-naphthalen-1-yl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B5203454.png)
2-[5-[(E)-(1-naphthalen-1-yl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-[(E)-(1-naphthalen-1-yl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid is a complex organic compound that features a unique structure combining a naphthalene ring, a diazinane ring, a furan ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[(E)-(1-naphthalen-1-yl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid typically involves multiple steps, including the formation of the furan ring, the diazinane ring, and the benzoic acid moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[5-[(E)-(1-naphthalen-1-yl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones or other reduced forms.
Scientific Research Applications
2-[5-[(E)-(1-naphthalen-1-yl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 2-[5-[(E)-(1-naphthalen-1-yl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives, such as 2-furoic acid and benzofuran derivatives . These compounds share structural similarities with 2-[5-[(E)-(1-naphthalen-1-yl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid and may exhibit similar chemical and biological properties.
Uniqueness
What sets this compound apart is its unique combination of structural features, which may confer distinct properties and applications. The presence of the naphthalene, diazinane, and furan rings, along with the benzoic acid moiety, provides a versatile platform for further functionalization and exploration.
Properties
IUPAC Name |
2-[5-[(E)-(1-naphthalen-1-yl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2O6/c29-23-20(14-16-12-13-22(34-16)18-9-3-4-10-19(18)25(31)32)24(30)28(26(33)27-23)21-11-5-7-15-6-1-2-8-17(15)21/h1-14H,(H,31,32)(H,27,29,33)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNXOKJTMZRMQD-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5C(=O)O)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5C(=O)O)/C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5203373.png)

![4-benzyl-3-{[(4-fluoro-1-naphthyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5203380.png)

![1-benzyl-4-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}piperazine](/img/structure/B5203405.png)
![4-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5203408.png)

![ethyl 4-{[5-(isobutyrylamino)-1-methyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5203433.png)
![N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5203437.png)
![Furan-2-yl-[4-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone](/img/structure/B5203443.png)
![1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride](/img/structure/B5203450.png)
![1-benzyl-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203470.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-2-naphthylglycinamide](/img/structure/B5203472.png)
